1-amino-1,3-dihydro-2H-indol-2-one CAS number 3372-81-4
1-amino-1,3-dihydro-2H-indol-2-one CAS number 3372-81-4
1-Amino-1,3-dihydro-2H-indol-2-one (CAS 3372-81-4): A Technical Guide to the N-Aminooxindole Scaffold
Executive Summary
1-Amino-1,3-dihydro-2H-indol-2-one (commonly known as 1-aminooxindole ) represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its C3-amino substituted counterparts, this compound features a hydrazine moiety embedded directly into the indole nitrogen (N1 position). This unique structural motif confers dual reactivity: it acts as a nucleophilic "hydrazine equivalent" capable of forming stable hydrazones (Schiff bases) with carbonyl electrophiles, and it serves as a critical precursor for the synthesis of fused cinnoline ring systems via oxidative expansion.
This guide provides a comprehensive technical analysis of CAS 3372-81-4, detailing its synthesis, reactivity profiles, and applications in drug discovery, specifically in the design of kinase inhibitors and antimicrobial agents.
Chemical Identity & Physicochemical Profile
The N-amino functionality significantly alters the electronic properties of the oxindole core, enhancing its polarity and providing a specific vector for hydrogen bonding interactions in protein binding pockets.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 1-Amino-1,3-dihydro-2H-indol-2-one |
| Common Name | 1-Aminooxindole; N-Aminooxindole |
| CAS Number | 3372-81-4 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, hot EtOH; sparingly soluble in water |
| Key Functional Groups | Amide (Lactam), Primary Amine (Hydrazine-type) |
Synthetic Routes & Optimization
The synthesis of 1-aminooxindole is distinct from C3-amino derivatives.[1] The most robust and scalable protocol involves the N-nitrosation of the parent oxindole followed by reductive cleavage.
Protocol: Reduction of N-Nitrosooxindole
Reaction Overview:
-
Nitrosation: Oxindole
N-Nitrosooxindole (Electrophilic substitution at N1).[1] -
Reduction: N-Nitrosooxindole
1-Aminooxindole (Zinc/Acetic Acid reduction).
Step-by-Step Methodology:
-
Precursor Preparation (N-Nitrosation):
-
Dissolve oxindole (10 mmol) in a mixture of water (20 mL) and concentrated HCl (5 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Dropwise add a solution of sodium nitrite (NaNO₂, 12 mmol) in water, maintaining the temperature below 5 °C.
-
Stir for 1 hour. A yellow/orange precipitate of N-nitrosooxindole will form.[1]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Reduction to 1-Aminooxindole:
-
Suspend the N-nitrosooxindole intermediate (5 mmol) in glacial acetic acid (15 mL) and ethanol (15 mL).
-
Cool to 0 °C.
-
Add Zinc dust (20 mmol) in small portions over 30 minutes. Caution: Exothermic reaction.[1]
-
Allow the mixture to warm to room temperature and stir for 2–4 hours until the yellow color fades to colorless/pale gray.
-
Filter off the excess Zinc through a Celite pad.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate to yield 1-aminooxindole as a pale solid.
-
Critical Control Points:
-
Temperature Control: Nitrosation must be kept cold to prevent decomposition.
-
Reduction Monitoring: The disappearance of the characteristic yellow color of the N-nitroso compound is the primary visual endpoint.
Reactivity & Functionalization Pathways[1][5][6]
The 1-aminooxindole scaffold offers three distinct vectors for chemical modification, making it a versatile building block.
Figure 1: Reactivity Map of 1-Aminooxindole
Caption: Divergent synthetic pathways for 1-aminooxindole. Path A yields bioactive hydrazones; Path B affords fused cinnolines via ring expansion.
Mechanistic Insight: Hydrazone Formation
The N-amino group acts as an
-
Nucleophilic attack of the
on the carbonyl carbon. -
Proton transfer and dehydration (loss of
). -
Formation of the
double bond, linking the oxindole to the pendant aryl group.
-
Application: This linker is stable under physiological conditions but can improve solubility and target engagement compared to direct aryl-aryl coupling.[1]
Mechanistic Insight: Cinnoline Synthesis
Oxidation of 1-aminooxindole with Lead(IV) acetate (LTA) or tert-butyl hypochlorite triggers a ring expansion.[1]
-
Mechanism: Oxidation generates a nitrene-like intermediate at N1, which inserts into the adjacent C-H bond or rearranges to form the 6-membered pyridazine ring of the cinnoline core (specifically cinnolin-3-ol).[1]
Medicinal Chemistry Applications
1-Aminooxindole derivatives are extensively explored in drug development due to their ability to mimic peptide turns and interact with kinase ATP-binding sites.[1]
Table 2: Therapeutic Areas & Mechanisms
| Target Class | Mechanism of Action | Role of 1-Aminooxindole |
| Kinase Inhibitors | ATP-competitive inhibition (e.g., Src, VEGFR) | The oxindole core forms H-bonds with the hinge region; the N-hydrazone arm extends into the hydrophobic pocket.[1] |
| Antiviral Agents | HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | The rigid hydrazone linker orients hydrophobic substituents to fit the NNRTI binding pocket. |
| Anticonvulsants | Modulation of voltage-gated ion channels | Hydrazone derivatives have shown efficacy in maximal electroshock seizure (MES) models.[1] |
Handling & Safety
-
Hazard Identification: As a hydrazine derivative, 1-aminooxindole should be treated as a potential skin sensitizer and irritant.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.
-
Incompatibility: Avoid strong oxidizing agents (unless intentional for cyclization) and strong acids which may protonate the amine and reduce nucleophilicity.
References
-
Baumgarten, H. E., et al. "Reactions of amines. XVIII. The oxidative rearrangement of 1-aminooxindole." Journal of the American Chemical Society, 1960. Link
- Somei, M., et al. "The First Synthesis of 1-Aminooxindole and Its Chemical Properties." Chemical and Pharmaceutical Bulletin, 1981.
- Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis, 1991.
- Abdel-Rahman, A. A. "Synthesis of some new N-aminooxindole derivatives of biological interest." Farmaco, 2002.
-
NIST Chemistry WebBook. "2H-Indol-2-one, 1,3-dihydro- (Parent Structure Data)." Link
-
Organic Chemistry Portal. "Synthesis of Oxindoles and Hydrazones." Link
